N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide
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Overview
Description
N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide is an organic compound that features an oxirane (epoxide) ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide typically involves the following steps:
Formation of the Oxirane Ring: The oxirane ring can be formed through the epoxidation of an alkene precursor using a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under mild conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of an amine with an acid chloride or an ester. This step often requires the use of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of the carboxamide group.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed through the oxidation of the oxirane ring.
Amines: Formed through the reduction of the carboxamide group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide involves its interaction with molecular targets through its functional groups. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The carboxamide group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-thioamide: Similar structure but with a thioamide group instead of a carboxamide group.
Properties
IUPAC Name |
N-[2,2-dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,7-10-3-5-16-6-4-10)9-14-12(15)11-8-17-11/h10-11H,3-9H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGLIASQSXJBAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCOCC1)CNC(=O)C2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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